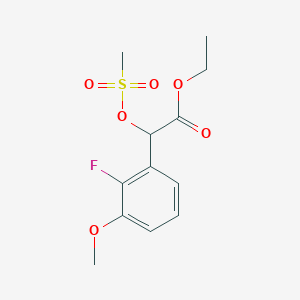![molecular formula C12H14N6O3 B13366859 4-methoxy-N-methyl-3-[(1H-tetrazol-1-ylacetyl)amino]benzamide](/img/structure/B13366859.png)
4-methoxy-N-methyl-3-[(1H-tetrazol-1-ylacetyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-methyl-3-[(1H-tetraazol-1-ylacetyl)amino]benzamide is a complex organic compound that features a benzamide core with a methoxy group, a methyl group, and a tetraazolylacetyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-methyl-3-[(1H-tetraazol-1-ylacetyl)amino]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride, which is then reacted with methylamine to yield 4-methoxy-N-methylbenzamide.
Introduction of the Tetraazolylacetyl Group: The tetraazolylacetyl group can be introduced by reacting the benzamide with 1H-tetrazole and acetic anhydride under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
4-methoxy-N-methyl-3-[(1H-tetraazol-1-ylacetyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: 4-hydroxy-N-methyl-3-[(1H-tetraazol-1-ylacetyl)amino]benzamide.
Reduction: 4-methoxy-N-methyl-3-[(1H-tetraazol-1-ylacetyl)amino]aniline.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-methoxy-N-methyl-3-[(1H-tetraazol-1-ylacetyl)amino]benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used as a probe to study biochemical pathways and molecular interactions.
Industrial Applications: It may find use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-methoxy-N-methyl-3-[(1H-tetraazol-1-ylacetyl)amino]benzamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The tetraazolylacetyl group could play a role in binding to metal ions or other molecular targets, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
4-methoxy-N-methylbenzamide:
N-methyl-3-[(1H-tetraazol-1-ylacetyl)amino]benzamide: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.
Uniqueness
4-methoxy-N-methyl-3-[(1H-tetraazol-1-ylacetyl)amino]benzamide is unique due to the presence of both the methoxy and tetraazolylacetyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler analogs.
Propiedades
Fórmula molecular |
C12H14N6O3 |
|---|---|
Peso molecular |
290.28 g/mol |
Nombre IUPAC |
4-methoxy-N-methyl-3-[[2-(tetrazol-1-yl)acetyl]amino]benzamide |
InChI |
InChI=1S/C12H14N6O3/c1-13-12(20)8-3-4-10(21-2)9(5-8)15-11(19)6-18-7-14-16-17-18/h3-5,7H,6H2,1-2H3,(H,13,20)(H,15,19) |
Clave InChI |
AGLABMHKMMMLJP-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CC(=C(C=C1)OC)NC(=O)CN2C=NN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-3-{6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B13366777.png)
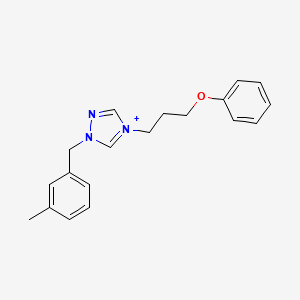
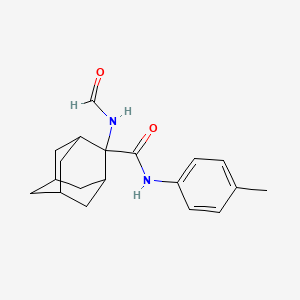
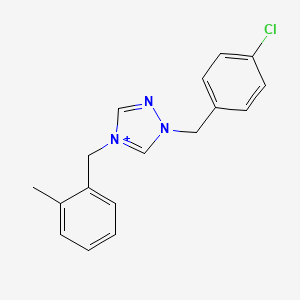
![3-Ethyl-8-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B13366807.png)
![6-(3,4-Dimethylbenzyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366809.png)
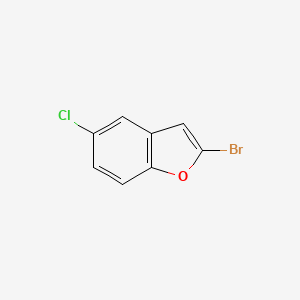
![3-[6-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13366836.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366840.png)

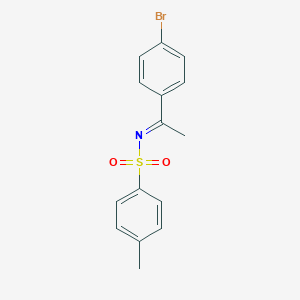
![(3S,4R)-4-[(4-hydroxyphenyl)amino]oxolan-3-ol](/img/structure/B13366850.png)
